3-[(4-Fluorobenzyl)oxy]piperidine
Overview
Description
“3-[(4-Fluorobenzyl)oxy]piperidine” is a heterocyclic organic compound with the chemical formula C12H16FNO . It is a part of a class of organic compounds known as 4-benzylpiperidines . These are organic compounds containing a benzyl group attached to the 4-position of a piperidine .
Molecular Structure Analysis
The molecular formula of “3-[(4-Fluorobenzyl)oxy]piperidine” is C12H16FNO . The SMILES string representation is Fc1cccc(COC2CCNCC2)c1 . The InChI string is 1S/C12H16FNO.ClH/c13-11-3-1-2-10(8-11)9-15-12-4-6-14-7-5-12;/h1-3,8,12,14H,4-7,9H2;1H .Scientific Research Applications
Nucleophilic Aromatic Substitution
The reactivity of piperidine derivatives, including those related to "3-[(4-Fluorobenzyl)oxy]piperidine," has been explored in nucleophilic aromatic substitution reactions. These reactions are foundational in creating various pharmacologically active compounds. For example, the reaction of piperidine with nitro-aromatic compounds under specific conditions can lead to the formation of substituted piperidines, showcasing the chemical versatility and potential for creating diverse molecular structures with potential pharmacological applications (Pietra & Vitali, 1972).
Antioxidant Activity Evaluation
Research into antioxidants and their mechanisms has highlighted the importance of various assays, including those that could potentially evaluate derivatives of piperidine for their antioxidant capacities. Although not directly linked to "3-[(4-Fluorobenzyl)oxy]piperidine," the methodologies used for determining antioxidant activities are relevant for assessing the potential therapeutic effects of related compounds (Munteanu & Apetrei, 2021).
Ligands for D2-like Receptors
Arylcycloalkylamines, a class to which "3-[(4-Fluorobenzyl)oxy]piperidine" may be related, have been investigated for their role as ligands for D2-like receptors. These compounds, including phenylpiperidines and piperazines, are crucial in developing antipsychotic agents. Research has shown that specific substitutions on the arylalkyl part can significantly influence the binding affinity and selectivity towards D2-like receptors, highlighting the importance of structural modifications in developing new therapeutic agents (Sikazwe et al., 2009).
Dopamine D2 Receptor Ligands
Further investigations into dopamine D2 receptor ligands emphasize the critical role of structural elements like "3-[(4-Fluorobenzyl)oxy]piperidine" in modulating receptor activity. These studies contribute to understanding how specific molecular modifications can enhance D2 receptor affinity, offering insights into designing drugs for treating neuropsychiatric disorders (Jůza et al., 2022).
Spiropiperidines in Drug Discovery
Spiropiperidines, which could potentially include structures derived from "3-[(4-Fluorobenzyl)oxy]piperidine," are gaining attention in drug discovery for exploring three-dimensional chemical space. The synthetic strategies for spiropiperidines, covering methodologies for constructing these complex molecules, indicate the growing interest in these structures for pharmaceutical applications (Griggs et al., 2018).
properties
IUPAC Name |
3-[(4-fluorophenyl)methoxy]piperidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FNO/c13-11-5-3-10(4-6-11)9-15-12-2-1-7-14-8-12/h3-6,12,14H,1-2,7-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHIHAEIWKSVRHP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)OCC2=CC=C(C=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80663016 | |
Record name | 3-[(4-Fluorophenyl)methoxy]piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80663016 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(4-Fluorobenzyl)oxy]piperidine | |
CAS RN |
933736-19-7 | |
Record name | 3-[(4-Fluorophenyl)methoxy]piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80663016 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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